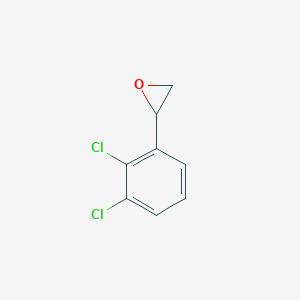
2-(2,3-dichlorophenyl)oxirane
Übersicht
Beschreibung
2-(2,3-dichlorophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 2,3-dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dichlorophenyl)oxirane typically involves the epoxidation of 2,3-dichlorostyrene. One common method is the reaction of 2,3-dichlorostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds as follows:
2,3-Dichlorostyrene+m-CPBA→this compound+m-Chlorobenzoic acid
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,3-dichlorophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various compounds depending on the nucleophile used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dichlorophenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,3-dichlorophenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create complex molecular architectures.
Vergleich Mit ähnlichen Verbindungen
2,3-Dichlorophenylpiperazine: Another compound with a 2,3-dichlorophenyl group but with a piperazine ring instead of an oxirane ring.
2,3-Dichloropyridine: Contains a 2,3-dichlorophenyl group attached to a pyridine ring.
Uniqueness: 2-(2,3-dichlorophenyl)oxirane is unique due to its oxirane ring, which imparts distinct reactivity compared to other similar compounds. The presence of the oxirane ring allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H6Cl2O |
|---|---|
Molekulargewicht |
189.04 g/mol |
IUPAC-Name |
2-(2,3-dichlorophenyl)oxirane |
InChI |
InChI=1S/C8H6Cl2O/c9-6-3-1-2-5(8(6)10)7-4-11-7/h1-3,7H,4H2 |
InChI-Schlüssel |
JSSIVJGRLZMOJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














